
(Hexanoyloxy)cuprio hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Hexanoyloxy)cuprio hexanoate is a chemical compound that belongs to the class of organometallic compounds It consists of a copper ion coordinated with hexanoate ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Hexanoyloxy)cuprio hexanoate typically involves the reaction of copper salts with hexanoic acid. One common method is to dissolve copper(II) sulfate in water and then add hexanoic acid under stirring. The reaction mixture is then heated to facilitate the formation of the this compound complex. The product is usually isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency.
化学反応の分析
Types of Reactions
(Hexanoyloxy)cuprio hexanoate undergoes various chemical reactions, including:
Oxidation: The copper ion in the compound can undergo oxidation, leading to the formation of higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation states of copper.
Substitution: The hexanoate ligands can be substituted with other ligands, leading to the formation of different copper complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines and amines.
Major Products Formed
Oxidation: Higher oxidation state copper complexes.
Reduction: Lower oxidation state copper complexes.
Substitution: New copper complexes with different ligands.
科学的研究の応用
Chemistry
In chemistry, (Hexanoyloxy)cuprio hexanoate is used as a catalyst in various organic reactions, including cross-coupling reactions and oxidation reactions. Its ability to facilitate these reactions makes it valuable in synthetic chemistry.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The copper ion in the compound can interact with microbial cell membranes, leading to cell death.
Medicine
In medicine, the compound is being investigated for its potential use in cancer therapy. The copper ion can generate reactive oxygen species that induce apoptosis in cancer cells.
Industry
In industry, this compound is used in the production of advanced materials, such as conductive polymers and nanomaterials. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism of action of (Hexanoyloxy)cuprio hexanoate involves the interaction of the copper ion with molecular targets. In biological systems, the copper ion can bind to proteins and enzymes, disrupting their function. This interaction can lead to the generation of reactive oxygen species, which cause oxidative stress and cell death. In catalytic applications, the copper ion facilitates the transfer of electrons, enabling various chemical transformations.
類似化合物との比較
Similar Compounds
Copper(II) acetate: Similar in structure but with acetate ligands instead of hexanoate.
Copper(II) chloride: Contains chloride ligands and is commonly used in catalysis.
Copper(II) sulfate: Widely used in various chemical reactions and industrial processes.
Uniqueness
(Hexanoyloxy)cuprio hexanoate is unique due to its specific ligand structure, which imparts distinct properties compared to other copper complexes. The hexanoate ligands provide a hydrophobic environment, which can influence the solubility and reactivity of the compound. This uniqueness makes it valuable for specific applications where other copper complexes may not be suitable.
特性
分子式 |
C12H24CuO4 |
|---|---|
分子量 |
295.86 g/mol |
IUPAC名 |
copper;hexanoic acid |
InChI |
InChI=1S/2C6H12O2.Cu/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8); |
InChIキー |
NTYBSCBORJXNMI-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)O.CCCCCC(=O)O.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


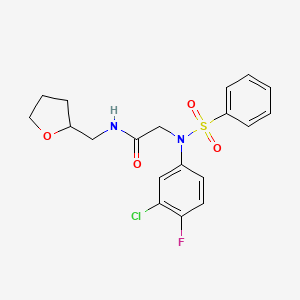
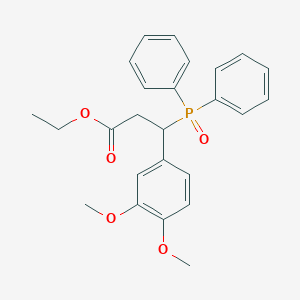
![(2Z,5Z)-5-{[1-(2,4-Difluorophenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-2-[(2-methoxyethyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12469743.png)
![(3E)-3-[(4-methoxyphenyl)imino]-2-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B12469753.png)
![N-(4-bromo-2,5-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12469754.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B12469757.png)
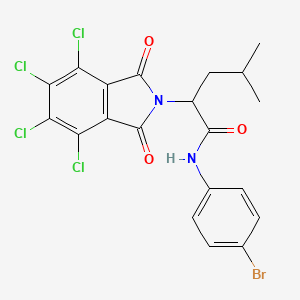
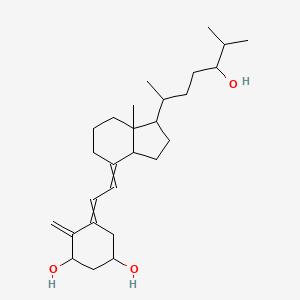


![2-[(1-acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid](/img/structure/B12469786.png)
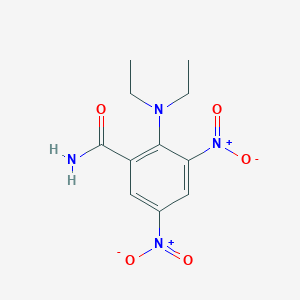

![2-(4-{[(4-nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12469797.png)
